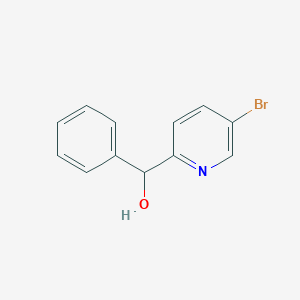

(5-Bromopyridin-2-yl)(phenyl)methanol

Overview

Description

5-Bromopyridin-2-yl)(phenyl)methanol, also known as 5-BPPM, is an organobromine compound that is used in a variety of scientific research applications. 5-BPPM is a versatile compound that is used in both organic synthesis and in biological experiments. It is a compound of interest due to its ability to act as a catalyst in a variety of reactions, as well as its ability to interact with biological systems.

Scientific Research Applications

Photolysis and Radical Generation

The compound (5-Bromopyridin-2-yl)(phenyl)methanol and its derivatives have been studied in the context of photolysis and radical generation. For example, the study by Bales et al. (2001) explored the generation of alkyl radicals containing two different beta-leaving groups, leading to the formation of an olefin cation radical. This research provides insights into the heterolytic fragmentation and the dynamics of radical intermediates in photolysis reactions, which could have implications in synthetic organic chemistry and materials science (Bales, Horner, Huang, Newcomb, Crich, & Greenberg, 2001).

Synthesis of Substituted Pyridine Derivatives

Another application is in the synthesis of substituted pyridine derivatives. Naghiyev et al. (2019) demonstrated a one-pot three-component reaction involving ylidenecyanoacetamides with malononitrile and (S)-(-)-1-phenylethylamine, leading to the formation of new substituted iminopyridines. This method represents an efficient approach to synthesize complex organic compounds that could be useful in developing pharmaceuticals and agrochemicals (Naghiyev, Maharramov, Asgarova, Musayeva, Rahimova, Akhundova, & Mamedov, 2019).

Crystal Structure Determination

The crystal structure of derivatives of this compound has been studied to understand the molecular geometry and intermolecular interactions. For instance, Xin-mou (2009) reported the synthesis and crystal structure determination of a related compound, providing valuable information on molecular arrangement and bonding, which is crucial for the design of new materials with specific properties (Xin-mou, 2009).

Asymmetric Bioreduction

Research by Roy et al. (2001) explored the asymmetric bioreduction of bulky ketones to produce enantiomerically pure alcohols. This method has potential applications in the production of chiral intermediates for pharmaceuticals, showcasing the role of this compound derivatives in facilitating enantioselective reactions (Roy, Alexandre, Neuwels, & Texier, 2001).

Antiviral and Antitumoral Activity

Jilloju et al. (2021) synthesized a series of derivatives showing promising in vitro anticoronavirus and antitumoral activity. The study highlights the potential of this compound derivatives in the development of new therapeutic agents, underscoring the compound's significance in medicinal chemistry (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).

Properties

IUPAC Name |

(5-bromopyridin-2-yl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-10-6-7-11(14-8-10)12(15)9-4-2-1-3-5-9/h1-8,12,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSXJOWWDMIIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442189 | |

| Record name | (5-bromopyridin-2-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181647-50-7 | |

| Record name | (5-bromopyridin-2-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethoxy)phenoxy]propanoic acid](/img/structure/B69374.png)

![4-(Benzo[d]thiazol-2-yl)-2-bromoaniline](/img/structure/B69382.png)

![5-Acetylfuro[3,2-b]pyridine](/img/structure/B69384.png)

![4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine](/img/structure/B69394.png)